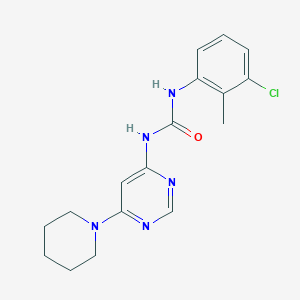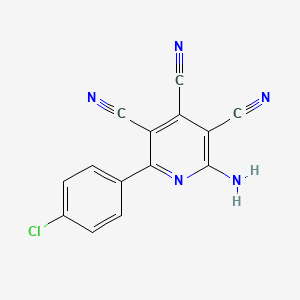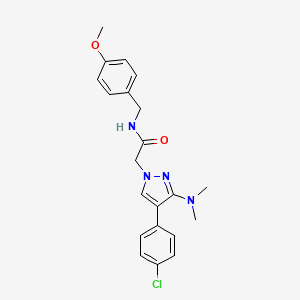
1-(3-Chloro-2-methylphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-2-methylphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CMPU and has been the subject of extensive research in recent years.
Mécanisme D'action
CMPU exerts its effects by modulating the activity of ionotropic glutamate receptors and protein kinases. In particular, CMPU has been shown to selectively inhibit the activity of the GluK1 subunit of ionotropic glutamate receptors, which are involved in the regulation of synaptic transmission and plasticity. CMPU also inhibits the activity of protein kinases, which are involved in cell signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
CMPU has been shown to have a number of biochemical and physiological effects, including modulation of synaptic transmission and plasticity, inhibition of cancer cell growth and survival, and modulation of inflammatory responses. In particular, CMPU has been shown to reduce the release of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CMPU has several advantages for lab experiments, including high purity, high yield, and selective inhibition of ionotropic glutamate receptors and protein kinases. However, there are also some limitations to using CMPU in lab experiments, including its potential toxicity, limited solubility in aqueous solutions, and potential off-target effects.
Orientations Futures
There are several potential future directions for research on CMPU, including:
1. Development of new drugs based on CMPU with improved efficacy and safety profiles.
2. Investigation of the role of CMPU in the regulation of synaptic transmission and plasticity in various neurological disorders.
3. Investigation of the potential of CMPU as a therapeutic agent for the treatment of cancer.
4. Investigation of the potential of CMPU as an anti-inflammatory agent for the treatment of various inflammatory diseases.
5. Investigation of the potential of CMPU as a tool for studying the role of ionotropic glutamate receptors and protein kinases in various physiological and pathological processes.
In conclusion, CMPU is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CMPU have been discussed in this paper. Further research on CMPU is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of CMPU involves the reaction between 3-chloro-2-methylphenyl isocyanate and 6-(piperidin-1-yl)pyrimidin-4-amine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of CMPU is typically high, and the purity can be improved through various purification techniques.
Applications De Recherche Scientifique
CMPU has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, CMPU has been shown to modulate the activity of ionotropic glutamate receptors, which are involved in synaptic transmission and plasticity. In cancer research, CMPU has been studied for its potential to inhibit the activity of protein kinases, which are involved in cell signaling pathways that promote cancer cell growth and survival. In drug discovery, CMPU has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
Propriétés
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(6-piperidin-1-ylpyrimidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O/c1-12-13(18)6-5-7-14(12)21-17(24)22-15-10-16(20-11-19-15)23-8-3-2-4-9-23/h5-7,10-11H,2-4,8-9H2,1H3,(H2,19,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMAOVYZOIUIGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2=CC(=NC=N2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dichlorobenzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2793880.png)
![2-Cyclopropyl-1-[1-[(4-methyl-1,2,4-triazol-3-yl)methyl]azetidin-3-yl]benzimidazole](/img/structure/B2793881.png)
![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2793882.png)
![ethyl 2-(8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2793884.png)

![1-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2793886.png)

![2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2793890.png)
![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2793892.png)
![N-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2793896.png)
![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2793897.png)

![N-(1-cyanocyclohexyl)-2-[4-(6-methoxynaphthalen-2-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2793901.png)
